

Application Notes: Multi-Residue Analysis of Pesticides in Complex Botanicals

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Compound Focus: Furalaxyl

CAS No.: 57646-30-7

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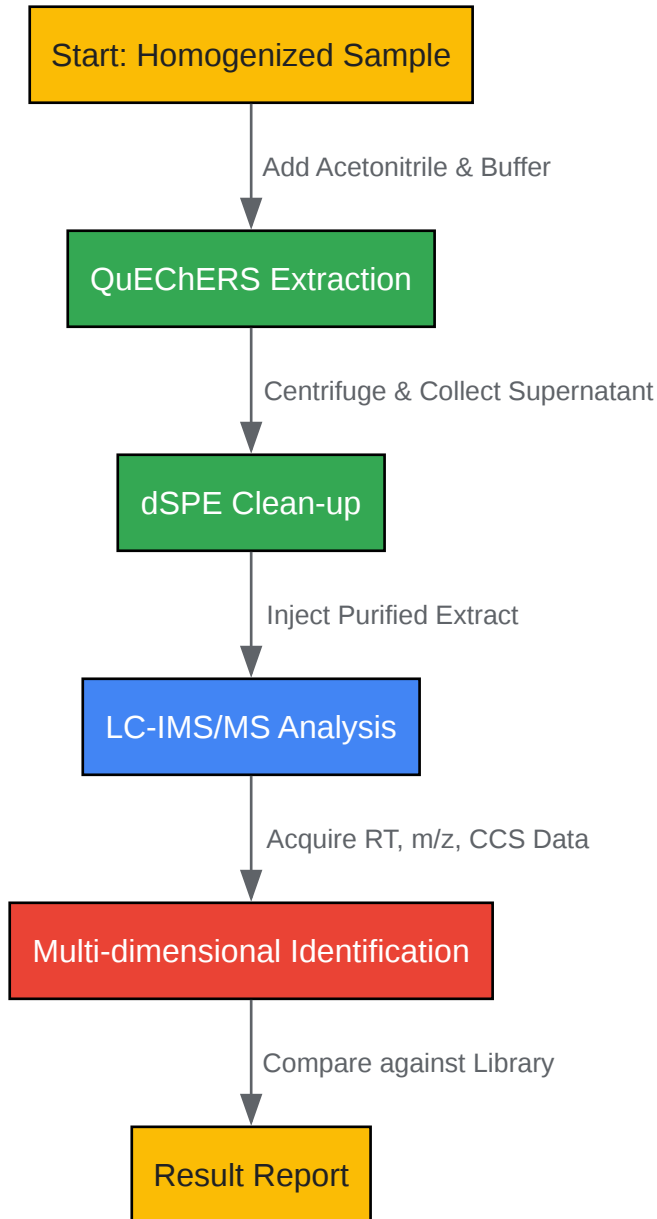
This document details a robust protocol for the qualitative screening and quantitative determination of multiple pesticide residues, including **Furalaxyl**, in complex herbal products. The method prioritizes high sensitivity and selectivity to overcome significant matrix interferences.

1. Background and Principle The analysis of pesticide residues in complex botanical matrices like hops or *Lonicerae Japonicae Flos* (LJF) is challenging due to the high concentration of inherent metabolites (e.g., resins, essential oils, chlorophyll) that can co-extract and interfere with the analysis [1] [2]. This method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle involves extracting pesticides with an organic solvent and using dispersive Solid-Phase Extraction (dSPE) to remove matrix co-extractives, thereby minimizing ion suppression or enhancement in the mass spectrometer [2].

2. Key Advantages of the Workflow

- **High-Throughput:** Can screen for hundreds of pesticides in a single injection [1].
- **Enhanced Specificity:** The use of LC-MS/MS and ion mobility spectrometry (IMS) provides a multi-dimensional confirmation (retention time, mass-to-charge ratio, and collision cross-section - CCS) that greatly improves accuracy and confidence in identification, particularly for isobaric compounds [1].
- **Optimized Clean-up:** The use of advanced dSPE sorbents like Z-Sep+ effectively removes a wide range of interferents (e.g., lipids, organic acids, pigments) from complex botanical samples, leading to lower matrix effects and better recovery [2].

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.



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Detailed Experimental Protocol

1. Reagents and Materials

- **Pesticide Standards:** High-purity (>95%) analytical standards, including **Furalaxyl**.

- **Solvents:** LC-MS grade acetonitrile, methanol, and water.
- **QuEChERS Kits:** Acetate-buffered QuEChERS extraction kits (e.g., 6g MgSO₄, 1.5g NaOAc).
- **dSPE Sorbents:** A mixture of 50 mg MgSO₄, 50 mg PSA, 50 mg Z-Sep+, and 5 mg GCB per 1 mL of extract [2].
- **Equipment:** Analytical balance, vortex mixer, centrifuge, ultrasonic bath, and a UPLC system coupled with an ion mobility-quadrupole time-of-flight (IM/Q-TOF) mass spectrometer or a triple quadrupole (QQQ) mass spectrometer.

2. Sample Preparation (QuEChERS)

- **Homogenization:** Weigh 2.0 ± 0.1 g of a finely powdered and homogeneous sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10 mL of LC-MS grade acetonitrile and the contents of the QuEChERS extraction packet. Shake vigorously for 1 minute and then ultrasonicate for 10 minutes.
- **Phase Separation:** Centrifuge at >4000 ref for 5 minutes. The acetonitrile (upper) layer will contain the target analytes.

3. Clean-up Procedure (dSPE)

- **Transfer:** Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE tube containing the sorbent mixture (MgSO₄, PSA, Z-Sep+, GCB).
- **Clean-up:** Vortex vigorously for 1 minute to ensure full interaction between the extract and the sorbents.
- **Clarify:** Centrifuge at >10,000 ref for 3 minutes.
- **Final Preparation:** Carefully collect the purified supernatant. Filter it through a 0.22 μ m nylon syringe filter into an LC vial for analysis [2].

4. Instrumental Analysis (LC-IMS/MS Conditions)

- **Chromatography:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m).
 - **Mobile Phase:** A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile with 0.1% Formic Acid.
 - **Gradient:** Start at 5% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **Column Temperature:** 40 °C.
- **Mass Spectrometry (IM/Q-TOF):**
 - **Ionization:** Electrospray Ionization (ESI), positive and/or negative mode.
 - **Data Acquisition:** Data-Independent Acquisition (DIA or HDMS^E) mode. This mode fragments all ions without pre-selection, providing comprehensive MS/MS data for non-targeted screening [1].

- **Collision Gas:** Nitrogen is recommended over argon for more efficient and uniform fragmentation, especially for labile pesticides [1].
- **Detection:** Full-scan MS and MS/MS mode with high resolution (>30,000 FWHM).

5. Qualitative Screening and Quantification

- **Library Matching:** Create or use an in-house scientific library containing the retention time (RT), precursor ion, product ion(s), and—if using IMS—the Collision Cross-Section (CCS) value for each pesticide, including **Furalaxyl**. Identification is confirmed when all these dimensions match the library values within a predefined tolerance (e.g., RT \pm 0.1 min, mass error \pm 5 ppm, CCS \pm 2%) [1].
- **Quantitation:** Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. Prepare calibration standards in a blank matrix extract at concentrations ranging from the Limit of Quantification (LOQ) to 100-200x LOQ.

Method Validation Data

The following table summarizes typical validation parameters as per the SANTE/11813/2021 guidance, based on data from the analysis of 36 pesticides in dried hops [2].

Table 1: Summary of Method Validation Performance Data

Validation Parameter	Target Performance Criteria	Typical Achieved Result
Limit of Quantification (LOQ)	≤ 0.01 mg/kg	0.02 - 0.1 mg/kg for most analytes
Accuracy (Recovery %)*	70 - 120%	70 - 120% for all validated pesticides
Precision (RSDr %)	$\leq 20\%$	$< 20\%$ for all validated pesticides
Linearity (R^2)	≥ 0.99	≥ 0.99
Matrix Effect (%)	Signal suppression/enhancement	Mostly suppression; -20% to -50% for many analytes, manageable with matrix-matched calibration [2].

*Recovery should be evaluated at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg).

Critical Notes and Troubleshooting

- **Matrix Effects:** Complex botanicals cause significant matrix effects. Using a **matrix-matched calibration** curve and a stable isotope-labeled internal standard for **Furalaxyl** (if available) is crucial for accurate quantification [2].
- **CCS Values:** The incorporation of **CCS values** from IMS adds a robust, instrument-independent identification point, which can help prevent false positives and is highly recommended for confirmatory analysis [1].
- **Sorbent Selection:** The clean-up efficiency is critical. The combination of **PSA (removes sugars, fatty acids)**, **Z-Sep+ (removes pigments and lipids)**, and a **small amount of GCB (removes chlorophyll)** is highly effective for plant matrices. However, note that GCB can retain planar pesticides, so recovery for such compounds must be verified [2].

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References

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2. Multi-Residue Method for Pesticides Determination in Dried ... [pmc.ncbi.nlm.nih.gov]

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